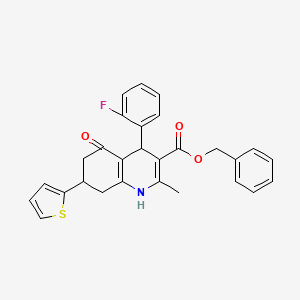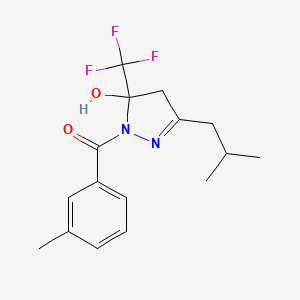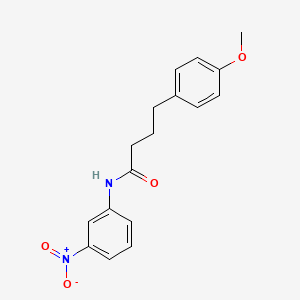
1-chloro-8-(1-pyrrolidinyl)anthra-9,10-quinone
説明
1-chloro-8-(1-pyrrolidinyl)anthra-9,10-quinone, also known as CPAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPAQ is a quinone derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for use in various research studies.
作用機序
The mechanism of action of 1-chloro-8-(1-pyrrolidinyl)anthra-9,10-quinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its cytotoxic, anti-inflammatory, and antioxidant properties, this compound has also been shown to induce apoptosis in cancer cells, which may help to prevent the growth and spread of tumors. Additionally, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of using 1-chloro-8-(1-pyrrolidinyl)anthra-9,10-quinone in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a promising candidate for use in cancer research studies. Additionally, this compound has been shown to be relatively stable and easy to synthesize, which makes it a convenient compound to work with in the lab. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Careful dosing and monitoring is required to ensure that this compound is used safely and effectively in research studies.
将来の方向性
There are several potential future directions for research on 1-chloro-8-(1-pyrrolidinyl)anthra-9,10-quinone. One direction is to further investigate the mechanism of action of this compound, in order to better understand how it exerts its cytotoxic, anti-inflammatory, and antioxidant effects. Another direction is to explore the potential use of this compound in combination with other drugs or therapies, in order to enhance its efficacy against cancer cells. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo, in order to evaluate its potential as a therapeutic agent.
科学的研究の応用
1-chloro-8-(1-pyrrolidinyl)anthra-9,10-quinone has been used in a variety of scientific research studies, including studies on cancer, inflammation, and oxidative stress. This compound has been shown to have potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
特性
IUPAC Name |
1-chloro-8-pyrrolidin-1-ylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-13-7-3-5-11-15(13)18(22)16-12(17(11)21)6-4-8-14(16)20-9-1-2-10-20/h3-8H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPWYVHKHZHCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B3985088.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3985093.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3985094.png)
![3-bromo-N-[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3985102.png)
![N-(2,4-dimethylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B3985112.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3985124.png)
![3-isobutyl-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985138.png)


![3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3985155.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B3985163.png)

![ethyl 4-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3985178.png)